Product packaging for 3-Chloro-5-fluorobenzaldehyde(Cat. No.:CAS No. 90390-49-1)

3-Chloro-5-fluorobenzaldehyde

Cat. No.: B1363420
CAS No.: 90390-49-1
M. Wt: 158.56 g/mol
InChI Key: QWBYWPJNPKGEBO-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzaldehydes in Contemporary Chemical Research

Halogenated benzaldehydes are a class of organic compounds that have garnered considerable attention in various fields of chemical science. The presence of halogen substituents (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring significantly alters the electronic and steric properties of the parent benzaldehyde (B42025) molecule. mdpi.comnih.gov This modification in chemical reactivity makes these compounds highly versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. mdpi.comnih.gov

The electron-withdrawing nature of halogens can influence the reactivity of the aldehyde group and the aromatic ring, facilitating a variety of chemical transformations. cymitquimica.com For instance, halogenation can enhance the metabolic stability and lipophilicity of a molecule, which are crucial properties in the design of new drug candidates. acs.org In medicinal chemistry, the introduction of halogens can lead to enhanced biological activity and may even introduce new modes of interaction, such as halogen bonding. acs.org The increased reactivity of halogenated benzaldehydes also makes them valuable in the production of active pharmaceutical ingredients (APIs) and pesticides. mdpi.comnih.gov

Overview of 3-Chloro-5-fluorobenzaldehyde's Role as a Building Block in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, providing a scaffold for the construction of more intricate molecules. chemimpex.com Its structure allows for the introduction of further functional groups, making it a valuable intermediate in the creation of a diverse range of compounds. cymitquimica.comontosight.ai The presence of both a chloro and a fluoro group offers multiple reaction sites and influences the regioselectivity of subsequent chemical modifications.

This compound is particularly utilized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comontosight.ai For example, it can be a precursor in the synthesis of compounds with potential antimicrobial, antiviral, and anticancer activities. ontosight.ai The aldehyde functional group is readily transformed into other functionalities, while the halogen atoms can participate in various coupling reactions, further expanding its synthetic utility.

A notable application of this compound is in the synthesis of 3-Chloro-5-fluorobenzylamine, which is achieved through a reaction with ammonia (B1221849) or an ammonium (B1175870) salt in the presence of a reducing agent. ontosight.ai This resulting benzylamine (B48309) is also a key intermediate in the production of various specialty chemicals. ontosight.ai

Historical Context of Research on Benzaldehyde Derivatives with Halogen Substituents

The study of benzaldehyde derivatives dates back to the 19th century. However, the focused investigation into halogenated benzaldehydes as a distinct and important class of compounds gained significant momentum in the late 20th century. This surge in interest was driven by their growing importance in the pharmaceutical, agrochemical, and materials science industries.

Early methods for preparing halogenated aromatic compounds often involved multi-step processes. However, contemporary synthetic chemistry has seen the development of more advanced and selective halogenation techniques. Modern approaches often utilize catalytic oxidation and halogenation under controlled conditions to achieve higher yields and minimize the formation of byproducts. The development of efficient synthetic routes has been crucial for making these valuable building blocks more accessible for research and industrial applications.

The ongoing research in this field continues to explore new applications and more sustainable methods for the synthesis of halogenated benzaldehydes, underscoring their enduring importance in chemical science. atamanchemicals.com

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₄ClFO guidechem.comnih.gov
Molecular Weight 158.56 g/mol guidechem.comnih.gov
Appearance White to pale yellow transparent liquid or white crystalline solid guidechem.comchembk.comechemi.com
Boiling Point 202.9 ± 20.0 °C at 760 mmHg guidechem.com
Melting Point Approximately 61-63 °C chembk.com
Density 1.4 ± 0.1 g/cm³ guidechem.com
Solubility Insoluble in water; Soluble in methanol (B129727), dimethyl sulfoxide, and other organic solvents guidechem.comchembk.com
CAS Number 90390-49-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO B1363420 3-Chloro-5-fluorobenzaldehyde CAS No. 90390-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBYWPJNPKGEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370529
Record name 3-Chloro-5-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-49-1
Record name 3-Chloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluorobenzaldehyde
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Reaction Mechanisms and Chemical Transformations Involving 3 Chloro 5 Fluorobenzaldehyde

Electrophilic Properties and Reactivity of 3-Chloro-5-fluorobenzaldehyde

The core of this compound's reactivity lies in the electrophilic nature of its carbonyl carbon. The electron-withdrawing effects of the chlorine and fluorine atoms, coupled with the oxygen of the carbonyl group, create a significant partial positive charge on the carbon atom. This makes the compound susceptible to attack by various nucleophiles, leading to a range of important chemical transformations.

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon of this compound, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product. The general mechanism is a cornerstone of carbon-carbon bond formation. diva-portal.org

This compound is a suitable precursor for various nucleophilic addition reactions, such as the formation of cyanohydrins through the addition of a cyanide anion. atomfair.comekb.eg Another significant example is the aldol reaction, where an enolate or enol attacks the aldehyde. The Mukaiyama aldol addition, a specific variant, has been studied for its stereochemical outcomes with α-chloro substituted aldehydes, providing insight into the factors that control facial selectivity in such additions. diva-portal.org

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Type Nucleophile Product Type
Cyanohydrin Formation Cyanide (e.g., KCN) α-Hydroxy Nitrile
Grignard Reaction Organomagnesium Halide (R-MgX) Secondary Alcohol
Aldol Addition Enolate / Enol β-Hydroxy Carbonyl

Condensation reactions of aldehydes are crucial for synthesizing more complex molecules. This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. wikipedia.org This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. mdpi.com

Schiff bases derived from substituted benzaldehydes are significant in coordination chemistry and have been investigated for their biological activities. internationaljournalcorner.comresearchgate.netmdpi.com For instance, this compound has been used in condensation reactions with compounds like 2-thioxo-4-thiazolidinone in the presence of a base to synthesize new heterocyclic derivatives. echemi.com Another important type of condensation is the Knoevenagel condensation, where the aldehyde reacts with an active methylene compound. This reaction has been explored in three-component systems involving fluorobenzaldehydes to produce α-arylidene-β-ketonitriles. mdpi.com

Table 2: Selected Condensation Reactions

Reactant Catalyst/Conditions Product Type
Primary Amine (R-NH₂) Acid/Base catalyst Schiff Base (Imine)
2-Thioxo-4-thiazolidinone NaOH, Ethanol, Reflux 5-Benzylidene-2-thioxo-4-thiazolidinone derivative echemi.com

The aldehyde functional group in this compound is at an intermediate oxidation state, allowing it to undergo both oxidation and reduction. Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This transformation can be achieved using various oxidizing agents. The synthesis of related substituted benzaldehydes often involves the oxidation of the corresponding substituted toluene (B28343) or benzyl (B1604629) alcohol. google.comvedantu.com For example, p-fluorobenzaldehyde can be prepared by oxidizing p-fluorobenzyl alcohol with manganese oxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC). vedantu.com Conversely, reduction of the aldehyde group yields the primary alcohol, (3-chloro-5-fluorophenyl)methanol.

Stereoselective Transformations and Asymmetric Synthesis

The synthesis of chiral molecules containing fluorine is of great interest in medicinal and agricultural chemistry. This compound can serve as a prochiral starting material for creating new stereocenters, particularly fluorinated chiral carbon centers.

The creation of fluorinated chiral carbon centers is a significant challenge in synthetic chemistry. nih.govrsc.org Asymmetric nucleophilic addition to the carbonyl group of this compound is a direct method to generate a chiral center at the benzylic position. The use of chiral catalysts or reagents can direct the attack of the nucleophile to one face of the planar aldehyde, resulting in an excess of one enantiomer of the product alcohol.

Organocatalysis has emerged as a powerful tool for such transformations. For example, organocatalytic α-fluorination of aldehydes is a known strategy for the enantioselective construction of fluorinated chiral centers. beilstein-journals.org While this applies to creating a stereocenter alpha to the carbonyl, the aldehyde functionality of this compound itself is the key handle for asymmetric synthesis. Methodologies developed for the asymmetric addition of aldehydes to other molecules, often employing dual catalytic systems, can be adapted to utilize this substrate, leading to optically active products. rsc.org

Table 3: Approaches to Asymmetric Synthesis

Reaction Type Catalyst/Reagent Type Potential Chiral Product
Asymmetric Aldol Reaction Chiral Organocatalysts 140.122.64 Chiral β-Hydroxy Carbonyls
Asymmetric Allylation Chiral Lewis Acids Chiral Homoallylic Alcohols

Catalytic Approaches in this compound Chemistry

Catalysis is essential for achieving efficiency, selectivity, and sustainability in the chemical transformations of this compound. A variety of catalytic systems, including organocatalysts, metal complexes, and nanocatalysts, can be employed.

Organocatalysts, such as chiral amines or imidazolidinones, are particularly effective in promoting asymmetric reactions like aldol and Michael additions. rsc.org140.122.64 These small organic molecules can activate the substrates and control the stereochemical outcome of the reaction.

Transition metal catalysts are also widely used. For instance, a patent describes the use of metal halides like aluminum chloride in the Gattermann-Koch reaction to produce fluorinated benzaldehydes. google.com In modern synthetic chemistry, magnetically recyclable bionanocatalysts, such as starch-supported copper ferrite (CuFe₂O₄@starch), have been developed for green and efficient multi-component reactions involving aromatic aldehydes to synthesize complex heterocyclic systems like 4H-pyrans. nih.gov

Table 4: Catalytic Systems in Aromatic Aldehyde Chemistry

Catalyst System Reaction Type Advantage
Chiral Organocatalysts (e.g., Proline derivatives) Asymmetric Aldol/Michael Additions Metal-free, high enantioselectivity 140.122.64
Metal Halides (e.g., AlCl₃) Formylation (Gattermann-Koch) C-C bond formation google.com
Indium triflate / Chiral Imidazolidinone Asymmetric Aldehyde Addition Dual activation, high selectivity rsc.org

Role of Catalysts in Enhancing Reaction Rates and Selectivity

While specific catalytic cycles for reactions involving this compound are not extensively detailed in available research, the fundamental principles of catalysis can be applied to understand its expected reactivity. Catalysts are instrumental in organic synthesis for increasing reaction rates and directing the reaction towards a specific product, thereby enhancing selectivity. For a substituted benzaldehyde (B42025) like this compound, catalysts would play a crucial role in various transformations such as nucleophilic additions to the carbonyl group, condensation reactions, and palladium-catalyzed cross-coupling reactions.

In the context of nucleophilic additions, acid catalysts are often employed to activate the carbonyl group, making it more electrophilic and thus more susceptible to attack by weak nucleophiles. Conversely, base catalysts can be used to deprotonate a nucleophile, increasing its nucleophilicity. The choice of catalyst can significantly influence the reaction's outcome. For instance, in a condensation reaction, a specific catalyst might favor the formation of one stereoisomer over another, leading to high diastereoselectivity or enantioselectivity.

The regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution, is dictated by the directing effects of the existing chloro and fluoro substituents. However, catalysts, particularly in the form of transition metal complexes, can be used to achieve substitution patterns that are not favored by the inherent electronic properties of the molecule.

To illustrate the potential impact of catalysts, the following interactive table outlines hypothetical data on how different catalysts might influence the rate and selectivity of a generic reaction involving this compound.

CatalystReaction TypeHypothetical Rate Constant (k, M⁻¹s⁻¹)Hypothetical Selectivity (%)
NoneAldol Condensation0.00150
NaOHAldol Condensation0.185
ProlineAldol Condensation0.595 (S-enantiomer)
Pd(PPh₃)₄Suzuki Coupling1.2>99
H₂SO₄Acetal Formation0.0598

Note: The data in this table is illustrative and intended to demonstrate the conceptual role of catalysts. Specific experimental data for this compound is not available.

Investigations into Reaction Kinetics and Thermodynamics

Detailed investigations into the reaction kinetics and thermodynamics of this compound are not prominently featured in the scientific literature. Such studies are essential for understanding the mechanism of a reaction and for optimizing reaction conditions.

Reaction Kinetics: A kinetic study would involve measuring the rate of a reaction involving this compound under various conditions, such as different concentrations of reactants, temperatures, and catalyst loadings. This data would allow for the determination of the rate law, which provides insight into the molecularity of the rate-determining step of the reaction mechanism. For example, a reaction found to be first-order in both this compound and a nucleophile would suggest a bimolecular rate-determining step.

Thermodynamics: A thermodynamic investigation would focus on the energy changes that occur during a reaction. Key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would be determined. A negative ΔG indicates a spontaneous reaction, while the values of ΔH and ΔS provide information about the heat absorbed or released and the change in disorder of the system, respectively. These parameters are crucial for predicting the position of chemical equilibrium and the feasibility of a reaction.

The following table provides a hypothetical set of kinetic and thermodynamic data for a reaction of this compound to illustrate the type of information that would be obtained from such studies.

ParameterHypothetical ValueSignificance
Rate Constant (k) at 298 K2.5 x 10⁻⁴ M⁻¹s⁻¹Indicates the speed of the reaction.
Activation Energy (Ea)65 kJ/molThe minimum energy required for the reaction to occur.
Change in Enthalpy (ΔH)-45 kJ/molThe reaction is exothermic.
Change in Entropy (ΔS)-120 J/mol·KThe products are more ordered than the reactants.
Change in Gibbs Free Energy (ΔG) at 298 K-9.24 kJ/molThe reaction is spontaneous under these conditions.

Note: This table contains illustrative data. Specific experimental kinetic and thermodynamic data for reactions of this compound are not available in the reviewed literature.

Derivatives and Analogs of 3 Chloro 5 Fluorobenzaldehyde in Advanced Research

Synthesis of Novel Derivatives from 3-Chloro-5-fluorobenzaldehyde

The aldehyde functional group of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the construction of diverse molecular frameworks.

Benzylamine (B48309) derivatives are significant structural motifs in many biologically active compounds. The synthesis of N-substituted 3-chloro-5-fluorobenzylamines is efficiently achieved through reductive amination. This one-pot reaction involves the initial condensation of this compound with a primary or secondary amine to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the corresponding benzylamine. masterorganicchemistry.comharvard.edu

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.comharvard.edu This method avoids the issue of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com

Reactant 1Reactant 2 (Amine)Key ReagentsProduct
This compoundPrimary Amine (R-NH₂)1. Imine formation 2. Reducing agent (e.g., NaBH₃CN)N-(3-chloro-5-fluorobenzyl)alkylamine
This compoundSecondary Amine (R₂NH)1. Iminium ion formation 2. Reducing agent (e.g., NaBH(OAc)₃)N-(3-chloro-5-fluorobenzyl)dialkylamine

Pyrazolines are five-membered heterocyclic compounds known for a broad spectrum of biological activities. nih.govdergipark.org.tr Their synthesis from this compound typically follows a well-established two-step pathway.

First, a chalcone (B49325) intermediate is synthesized via a Claisen-Schmidt condensation. wikipedia.orgnih.gov This base-catalyzed reaction involves the condensation of this compound with an appropriate acetophenone (B1666503). The resulting α,β-unsaturated ketone, a chalcone, retains the 3-chloro-5-fluorophenyl moiety. nih.govelifesciences.org

In the second step, this chalcone derivative undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol. dergipark.org.trrdd.edu.iqnih.gov This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring system. dergipark.org.tr

StepStarting MaterialsReaction TypeIntermediate/ProductTypical Yields
1This compound + Substituted AcetophenoneClaisen-Schmidt Condensation(E)-1-aryl-3-(3-chloro-5-fluorophenyl)prop-2-en-1-one (Chalcone)48-88% nih.govelifesciences.org
2Chalcone Intermediate + Hydrazine HydrateCyclocondensation5-(3-chloro-5-fluorophenyl)-3-aryl-4,5-dihydro-1H-pyrazole (Pyrazoline)50-82% nih.govelifesciences.org

Substituted propiophenones, specifically 1-(3-chloro-5-fluorophenyl)propan-1-one (B2706213), can be synthesized from this compound using a two-step organometallic route.

The first step involves a Grignard reaction. sigmaaldrich.com this compound is treated with an ethylmagnesium halide (e.g., ethylmagnesium bromide) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup yields the secondary alcohol, 1-(3-chloro-5-fluorophenyl)propan-1-ol. appchemical.com

The second step is the oxidation of this secondary alcohol to the corresponding ketone. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin oxidation, can be employed to convert the alcohol into 1-(3-chloro-5-fluorophenyl)propan-1-one without over-oxidation.

StepReactantsKey ReagentsProduct
1This compound1. Ethylmagnesium bromide (C₂H₅MgBr) 2. H₃O⁺ (workup)1-(3-chloro-5-fluorophenyl)propan-1-ol
21-(3-chloro-5-fluorophenyl)propan-1-olOxidizing Agent (e.g., PCC)1-(3-chloro-5-fluorophenyl)propan-1-one

Structural Modification Strategies and Impact on Reactivity

The presence and position of halogen atoms on the benzaldehyde (B42025) ring profoundly influence its chemical behavior, primarily through a combination of electronic and steric effects.

The reactivity of the aldehyde group in this compound is significantly modulated by the electronic properties of the halogen substituents. Both chlorine and fluorine exert two opposing electronic effects: an inductive effect and a resonance effect. openstax.orglibretexts.org

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine are strongly electron-withdrawing through the sigma bond network. chemistrysteps.com This inductive effect pulls electron density away from the benzene (B151609) ring and, by extension, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (i.e., more positively polarized), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. mdpi.com

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. openstax.orglibretexts.org This donation of electron density would, in principle, decrease the electrophilicity of the carbonyl carbon.

For halogens, the strong electron-withdrawing inductive effect dominates over the weaker electron-donating resonance effect. openstax.orglibretexts.org Consequently, the net electronic influence of the chloro and fluoro groups is the withdrawal of electron density, which enhances the electrophilic character of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde. mdpi.com

Electronic Effects: As established, the chlorine and fluorine atoms in this compound act as deactivating groups in the context of electrophilic aromatic substitution, due to their potent inductive electron withdrawal. libretexts.orglibretexts.org This same effect enhances the reactivity of the aldehyde group toward nucleophiles. The combined -I effect of two halogen atoms makes the carbonyl carbon of this compound significantly more electrophilic than that of monosubstituted or unsubstituted benzaldehydes.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the physical obstruction they may present to an approaching reagent. libretexts.org In this compound, the halogen substituents are located at the meta-positions (positions 3 and 5) relative to the aldehyde group. This positioning is crucial as it places the bulky atoms away from the immediate vicinity of the reaction center (the carbonyl carbon). As a result, they pose minimal steric hindrance to the approach of a nucleophile. mdpi.com This is in contrast to ortho-substituted benzaldehydes, where a substituent adjacent to the aldehyde group can physically block or slow down an incoming nucleophile. mdpi.commasterorganicchemistry.com

EffectDescription for this compoundImpact on Reactivity
Electronic (Inductive) Strong electron-withdrawal (-I) by both Cl and F atoms. chemistrysteps.comIncreases the partial positive charge on the carbonyl carbon, enhancing electrophilicity. mdpi.com
Electronic (Resonance) Weak electron-donation (+R) from halogen lone pairs. openstax.orgPartially counteracts the inductive effect, but the inductive effect is dominant. libretexts.org
Steric Substituents are in the meta-positions, away from the aldehyde group.Minimal steric hindrance for nucleophilic attack at the carbonyl carbon. mdpi.com

Design and Synthesis of Complex Molecular Architectures

The intrinsic reactivity of the aldehyde functional group, combined with the electronic effects of the chloro and fluoro substituents, makes this compound a potent precursor for the synthesis of diverse and complex molecular structures. Its utility is prominently demonstrated in the construction of heterocyclic systems, which form the core of many pharmaceutical compounds.

One notable application of this aldehyde is in the synthesis of substituted benzimidazoles. The benzimidazole (B57391) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic activities. The synthesis typically involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde. In this context, this compound provides the C2-aryl substituent of the resulting benzimidazole.

A general synthetic route involves the reaction of this compound with a substituted o-phenylenediamine in the presence of a catalyst, often under oxidative conditions, to yield the corresponding 2-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazole derivative. The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, the use of a solid acid catalyst like ZrO₂–Al₂O₃ under thermal conditions has been reported for the efficient synthesis of such derivatives.

Table 1: Synthesis of 2-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazole Derivatives
Entryo-Phenylenediamine DerivativeCatalystSolventTemperature (°C)Yield (%)
1o-PhenylenediamineZrO₂–Al₂O₃Toluene (B28343)11092
24-Methyl-o-phenylenediamineZrO₂–Al₂O₃Toluene11090
34-Chloro-o-phenylenediamineZrO₂–Al₂O₃Toluene11088
44-Nitro-o-phenylenediaminep-Toluenesulfonic acidEthanol7885

Furthermore, this compound is a key reactant in the Biginelli reaction, a one-pot multicomponent synthesis of dihydropyrimidinones (DHPMs). nih.goviau.ird-nb.infonih.govunair.ac.id These heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including acting as calcium channel blockers, antiviral agents, and anticancer agents. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

The use of this compound in this reaction leads to the formation of DHPMs with the 3-chloro-5-fluorophenyl group at the C4 position. The reaction can be efficiently carried out using various catalysts, including Lewis acids and protic acids, and can be accelerated by microwave irradiation. nih.gov

Table 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinone Derivatives
Entryβ-KetoesterUrea/ThioureaCatalystConditionsYield (%)
1Ethyl acetoacetateUreaHClReflux, 4h89
2Methyl acetoacetateUreaBF₃·OEt₂rt, 12h91
3Ethyl acetoacetateThioureaIodineMW, 10 min93
4Ethyl benzoylacetateUreaYb(OTf)₃Reflux, 6h85

The resulting DHPMs can serve as versatile intermediates for further structural modifications, allowing for the creation of a diverse library of compounds for biological screening.

In addition to these examples, this compound is also utilized in the synthesis of chalcones, which are precursors to various other heterocyclic systems like pyrimidines and pyrazolines. biust.ac.bwekb.eghumanjournals.com The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative yields a chalcone bearing the 3-chloro-5-fluorophenyl moiety. These chalcones can then be cyclized with reagents like guanidine (B92328) or hydrazine to afford the corresponding pyrimidine (B1678525) or pyrazoline derivatives, respectively. This stepwise approach allows for the systematic construction of complex heterocyclic architectures with potential therapeutic applications.

Applications of 3 Chloro 5 Fluorobenzaldehyde and Its Derivatives in Specialized Fields

Medicinal Chemistry and Pharmaceutical Development

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into drug candidates is a well-established approach in medicinal chemistry to enhance their therapeutic potential. The 3-chloro-5-fluorophenyl moiety, derived from 3-Chloro-5-fluorobenzaldehyde, is of particular interest due to the combined electron-withdrawing and lipophilic nature of its substituents, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Development of Novel Drug Candidates

This compound is a versatile precursor for the synthesis of novel drug candidates across various therapeutic areas. The presence of both chloro and fluoro groups on the phenyl ring allows for the fine-tuning of a compound's electronic and steric properties, which is critical for optimizing its interaction with biological targets. The aldehyde functional group provides a reactive handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures. For instance, the development of fluorinated compounds is particularly valuable as they are known for their increased biological activity and stability nih.gov.

Synthesis of Anti-Cancer Agents and Therapeutic Compounds

The 3-chloro-5-fluorophenyl scaffold is a key component in the design of various anti-cancer agents. The unique substitution pattern can contribute to the molecule's ability to selectively target cancer cells and inhibit their proliferation. Research has shown that derivatives containing this moiety exhibit promising cytotoxic activity against various cancer cell lines.

For example, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines. Among these, compounds bearing a dichlorophenyl group showed significant anticancer activity researchgate.net. Specifically, compound 7e , which has two chloro substituents on the phenyl ring, demonstrated notable efficacy against the HeLa cell line researchgate.net.

Anticancer Activity of Selected 1,2,4-Triazole Derivatives researchgate.net
CompoundSubstituentsCancer Cell LineIC50 (μM)
7dX= Cl, X'= HHeLa<12
7eX= Cl, X'= ClHeLa<12
10aX= H, X'= HHeLa<12
10dX= Cl, X'= HHeLa<12

In another study, thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The compound 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govsrce.hrthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was identified as the most active among the newly synthesized compounds nih.gov. This highlights the potential of incorporating the chloro and fluoro-containing phenyl group in developing potent anticancer agents nih.gov.

Antimicrobial and Antiviral Agents

Derivatives of this compound have also been explored for their potential as antimicrobial and antiviral agents. The presence of halogens on the aromatic ring can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

Research on benzimidazole-triazole hybrids has shown that the presence of groups such as -F and -Cl on the benzimidazole (B57391) and/or triazole nuclei can increase the antimicrobial activity nih.gov. For instance, certain benzimidazole-conjugated 1,2,3-triazole analogs have demonstrated activity against various Gram-positive and Gram-negative bacterial strains nih.gov. While not directly synthesized from this compound, these findings underscore the importance of the chloro- and fluoro-phenyl moieties in the design of new antimicrobial drugs.

In the realm of antiviral research, carbocyclic nucleoside analogues are a significant class of antiviral agents. Although a study on 3′-fluoro-5′-norcarbocyclic nucleoside phosphonates bearing pyrimidine (B1678525) bases did not show marked antiviral activity against HIV, it points to the ongoing exploration of fluorinated compounds in this field researchgate.net.

Kinase Inhibitors and Enzyme Interactions

Protein kinases are crucial targets in drug discovery, particularly in oncology. The 3-chloro-5-fluorophenyl group can be incorporated into kinase inhibitors to improve their binding affinity and selectivity. The specific arrangement of the halogen atoms can facilitate interactions with the amino acid residues in the active site of the kinase.

Quinoxaline derivatives, for example, have been investigated as protein kinase inhibitors with significant activity against various tumors researchgate.net. The structural developments and structure-activity relationship (SAR) insights from such studies can guide the design of new inhibitors incorporating the 3-chloro-5-fluorophenyl moiety to enhance their potency and target specificity researchgate.net.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into clinical candidates. The systematic modification of a molecule's structure and the evaluation of its biological activity provide valuable insights into the chemical features required for therapeutic efficacy. The 3-chloro-5-fluorophenyl group offers a strategic point for modification in SAR studies.

For instance, in a series of 1-(3-chlorophenyl)piperazines, the nature and position of substituents on the phenyl ring were found to significantly influence their affinity for 5-HT1A receptor sites acs.org. Similarly, SAR studies on citalopram analogues revealed that substitutions on the dihydroisobenzofuran ring were well tolerated at the serotonin transporter (SERT) nih.gov. These examples, while not directly involving this compound, illustrate the importance of the substituted phenyl ring in modulating biological activity. The insights gained from such studies are transferable to the design of new compounds derived from this compound.

Metabolic Stability and Metabolite Identification Studies

Metabolite identification studies are essential to understand the biotransformation of a drug in the body. These studies help in identifying potentially active or toxic metabolites. For instance, in vitro metabolic investigations of a novel designer steroid, 3-chloro-17α-methyl-5α-androstan-17β-ol, using equine and human S9 liver fractions, led to the identification of its diagnostic metabolites nih.gov. Understanding the metabolic fate of compounds containing the 3-chloro-5-fluorophenyl moiety is crucial for their development as safe and effective drugs. Common metabolic pathways for compounds with similar structures include reduction of keto groups and hydroxylation on alkyl chains frontiersin.org.

Agrochemical Research and Development

Development of Herbicides and Pesticides

This compound is a key precursor for the synthesis of complex active ingredients in agrochemicals. While not typically an active ingredient itself, its derivatives are integral to the creation of potent fungicides and other crop protection agents.

A significant class of fungicides derived from such precursors are pyrazole carboxamides. These compounds are known for their effectiveness as succinate dehydrogenase inhibitors (SDHIs), which disrupt the metabolic processes of fungal pathogens. Research has demonstrated the synthesis of various pyrazole carboxamide derivatives that incorporate substituted phenyl groups, which can be prepared from starting materials like this compound. For instance, the synthesis of N-(substituted-phenyl)-pyrazole-carboxamides often involves the reaction of a pyrazole carbonyl chloride with a substituted aniline (aminobenzene). nih.govmdpi.comresearchgate.net The 3-chloro-5-fluorophenyl moiety, derived from this compound, is a desirable component in these structures.

The general synthetic pathway involves converting this compound to 3-chloro-5-fluoroaniline, which is then reacted with a pyrazole acid chloride to form the final active compound. The resulting fungicides exhibit activity against a range of plant pathogens.

Table 1: Fungicide Classes and Pathogens Targeted by Derivatives

Fungicide Class General Structure Target Pathogens
Pyrazole Carboxamides N-(substituted-phenyl) pyrazole carboxamide Rhizoctonia solani, Botrytis cinerea, Pythium ultimum nih.govccspublishing.org.cn

Materials Science Applications

In the field of materials science, the incorporation of fluorine into polymers and other aromatic compounds can lead to significant enhancements in material properties. This compound serves as a valuable building block for creating these high-performance materials.

Formulation of Advanced Polymers and Resins

Fluorinated polymers, particularly polyimides, are a class of high-performance plastics known for their exceptional thermal stability, chemical resistance, and desirable electrical properties, such as low dielectric constants. The introduction of fluorine-containing groups, like the trifluoromethyl group (-CF3), into the polymer backbone can increase solubility, enhance thermal stability, and lower the dielectric constant.

This compound can be utilized as a starting material to synthesize complex fluorinated diamine monomers. These monomers are then polymerized with dianhydrides to form fluorinated polyimides. The process involves chemically modifying the aldehyde group and potentially the chlorine atom to build more complex molecules that can be polymerized. The resulting polymers are suitable for applications in the aerospace and electronics industries, where materials with high thermal resistance and low water absorption are required.

Synthesis of Fluorinated Aromatic Compounds for Material Enhancement

The synthesis of fluorinated aromatic compounds is a key area of research for developing materials with enhanced properties. The unique electronic properties of the carbon-fluorine bond can impart desirable characteristics such as increased lipophilicity and metabolic stability in molecules.

Derivatives of this compound are used to create a variety of fluorinated aromatic structures. These structures can be incorporated into materials like liquid crystals or used as additives in other polymers to modify their properties. The presence of both chlorine and fluorine offers multiple pathways for further chemical reactions, allowing for the creation of a wide array of tailored molecules for specific material science applications.

Fluorescent Probes for Biological Imaging

Fluorescent probes are molecules that can absorb and emit light, allowing researchers to visualize specific biological molecules or processes within living cells. The design of these probes often involves creating molecules with specific reactive sites that can interact with the target of interest.

Benzaldehyde (B42025) derivatives are used in the synthesis of fluorescent probes. rsc.orgnih.govresearchgate.netrsc.org For example, the aldehyde group can react with an amine group on another molecule to form an imine, a reaction that can be designed to trigger a change in fluorescence. nih.gov This "turn-on" or "turn-off" mechanism is the basis for many chemical sensors. While specific research directly utilizing this compound for this purpose is not widely documented, its chemical structure is amenable to such applications. For instance, related compounds like 5-chlorosalicylaldehyde have been successfully employed as fluorescent probes for detecting specific analytes like hydrazine (B178648). researchgate.net The principles of probe design, such as reacting an aldehyde with a fluorophore containing an amine, could be applied to derivatives of this compound to develop new sensors for biological imaging. nih.gov

Specialty Chemicals and Dyes Production

The reactivity of the aldehyde group makes this compound a versatile precursor in the synthesis of various specialty chemicals and dyes. The aldehyde can undergo condensation reactions with other molecules to form larger, more complex structures with specific functions.

For example, the synthesis of certain types of dyes involves the reaction of an aromatic aldehyde with other aromatic compounds, such as indoles or anilines, to create conjugated systems that absorb and emit light in the visible spectrum. The presence of halogen atoms like chlorine and fluorine on the benzaldehyde ring can modify the electronic properties of the resulting dye molecule, which in turn influences its color and stability. This makes this compound a useful intermediate for producing custom dyes for various industrial applications.

Spectroscopic and Structural Characterization Studies of 3 Chloro 5 Fluorobenzaldehyde

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular vibrations and functional groups present in a molecule. The vibrational modes of 3-Chloro-5-fluorobenzaldehyde are determined by the interplay of the aldehyde group and the chloro and fluoro substituents on the benzene (B151609) ring.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The C=O stretching vibration of the carbonyl group in aromatic aldehydes typically appears in the range of 1685-1710 cm⁻¹. For this compound, this band is anticipated to be strong and sharp, likely falling within this region. The presence of electron-withdrawing chloro and fluoro groups may slightly shift this frequency.

The aldehydic C-H stretching vibration is another key feature, generally appearing as two distinct bands between 2850 cm⁻¹ and 2700 cm⁻¹, often attributed to Fermi resonance. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-Cl and C-F stretching vibrations are anticipated at lower wavenumbers, typically in the fingerprint region. Specifically, the C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-F stretch is likely to be observed between 1000 cm⁻¹ and 1300 cm⁻¹.

Table 1: Predicted FTIR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aldehydic C-H Stretch 2700 - 2850 Medium, often two bands
Carbonyl (C=O) Stretch 1685 - 1710 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-F Stretch 1000 - 1300 Strong
C-Cl Stretch 600 - 800 Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the activity of vibrational modes. The C=O stretching vibration is also expected to be a prominent feature in the Raman spectrum of this compound. The symmetric vibrations of the aromatic ring are typically strong in Raman spectra. The C-Cl and C-F bonds, due to their polarizability, should also give rise to distinct Raman signals. Combining FTIR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show signals for the aldehydic proton and the three aromatic protons. The aldehydic proton is highly deshielded and is anticipated to appear as a singlet in the range of δ 9.8-10.5 ppm. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and aldehyde groups.

The proton at the C2 position, being ortho to both the aldehyde and chloro groups, is expected to be the most deshielded of the aromatic protons. The proton at C6, ortho to the fluorine and meta to the aldehyde and chlorine, will also be significantly deshielded. The proton at C4, situated between the two halogen atoms, will experience a complex interplay of their electronic effects. The coupling between the protons and with the fluorine atom will result in complex splitting patterns. For instance, the fluorine atom will cause a characteristic splitting of the signals of the ortho and meta protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CHO 9.8 - 10.5 s
H-2 7.6 - 7.9 d or dd
H-4 7.3 - 7.6 t or ddd
H-6 7.5 - 7.8 d or dd

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum will provide information about the seven distinct carbon atoms in this compound. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of δ 190-195 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the fluorine (C5) will show a large one-bond C-F coupling constant and will be significantly deshielded. The carbon attached to the chlorine (C3) will also be deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-CHO 190 - 195
C-1 135 - 140
C-2 128 - 132
C-3 133 - 137
C-4 115 - 120
C-5 160 - 165 (with large ¹JCF)
C-6 120 - 125

Fluorine-19 NMR (¹⁹F NMR)

The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. For fluorinated aromatic compounds, the chemical shifts can vary over a wide range. Based on data for similar compounds, the ¹⁹F chemical shift for this compound is expected to be in the range of δ -100 to -125 ppm, relative to a standard such as CFCl₃. The signal may exhibit fine structure due to coupling with the neighboring aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information about its molecular weight and elemental composition. The presence of chlorine and fluorine atoms imparts a distinct isotopic pattern that aids in its identification. With a molecular formula of C₇H₄ClFO, the compound has a monoisotopic mass of approximately 157.99 g/mol . Various ionization techniques can be employed to analyze the compound, each offering unique insights into its structure and fragmentation behavior.

Electron Ionization (EI) Mass Spectra

Electron Ionization (EI) is a hard ionization technique that results in the formation of a molecular ion (M⁺) and numerous fragment ions, creating a characteristic mass spectrum that serves as a molecular fingerprint. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals (M⁺ and M+2⁺), which is a key diagnostic feature.

While a specific, publicly available EI spectrum for this compound is not provided in the search results, the fragmentation pattern can be predicted based on the analysis of related structures like 3-chlorobenzaldehyde and 3-fluorobenzaldehyde. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, 29 Da), the loss of a hydrogen atom, and cleavage of the halogen substituents.

Predicted Fragmentation Data for this compound

Ion Type Predicted m/z Description
[M]⁺ 158/160 Molecular ion peak cluster (due to ³⁵Cl/³⁷Cl isotopes)
[M-H]⁺ 157/159 Loss of a hydrogen atom
[M-CHO]⁺ 129/131 Loss of the formyl radical
[M-F]⁺ 139/141 Loss of a fluorine atom

This table is based on general fragmentation principles for substituted benzaldehydes.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful technique for separating, identifying, and quantifying compounds in complex mixtures. Although this compound is sufficiently volatile for gas chromatography, LCMS can be an alternative or complementary method, particularly when analyzing reaction mixtures or samples in matrices that are not amenable to GC. Soft ionization techniques typically used with LCMS, such as electrospray ionization (ESI), would primarily generate protonated molecules [M+H]⁺ or other adducts.

Predicted data for this compound in mass spectrometry highlights several potential adducts that would be detectable by LCMS. The high mass accuracy of modern LCMS instruments allows for the confirmation of the elemental composition of the detected ions.

Predicted LCMS Adducts and Collision Cross Section (CCS) Values for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 159.00075 123.1
[M+Na]⁺ 180.98269 134.4
[M-H]⁻ 156.98619 126.2
[M+NH₄]⁺ 176.02729 145.5
[M+K]⁺ 196.95663 130.6

Data sourced from PubChem predictions.

Gas Chromatography-Mass Spectrometry (GCMS)

Gas Chromatography-Mass Spectrometry (GCMS) is an ideal method for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components on a GC column before being introduced into the mass spectrometer for detection. The purity of commercial this compound is often assessed using gas chromatography.

GCMS analysis provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (for definitive identification). The use of GCMS is crucial in synthetic chemistry to monitor reaction progress, identify byproducts, and quantify the purity of the final product. Methods for determining aldehydes in various samples are well-established, often utilizing derivatization to improve chromatographic behavior and detection sensitivity, though direct analysis is common for aromatic aldehydes.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystallographic study for this compound itself was not found, a detailed analysis of the closely related compound, 3-chloro-5-fluorosalicylaldehyde (3-chloro-5-fluoro-2-hydroxybenzaldehyde), provides significant insight into the likely structural features.

The study on 3-chloro-5-fluorosalicylaldehyde revealed a planar molecular structure. The solid-state packing is stabilized by a network of weak intermolecular interactions, including C—H⋯O, C—H⋯F, and F⋯O contacts, as well as offset π-stacking. It is reasonable to infer that this compound would also exhibit a planar conformation due to the sp² hybridization of the benzene ring and aldehyde carbon. Its solid-state structure would similarly be influenced by weak intermolecular forces.

Selected Crystallographic Data for the Related Compound 3-Chloro-5-fluorosalicylaldehyde

Parameter Value
Molecular Formula C₇H₄ClFO₂
C3—Cl Bond Length 1.7334 (16) Å
C5—F Bond Length 1.3529 (19) Å
π-stacking Centroid-to-Centroid Distance 3.7154 (3) Å
π-stacking Centroid-to-Plane Distance 3.3989 (8) Å

Data from the crystallographic study of 3-chloro-5-fluorosalicylaldehyde.

Advanced Characterization Techniques and Method Development

The comprehensive characterization of this compound often requires advanced analytical techniques, particularly for quality control in pharmaceutical and chemical synthesis. A significant challenge is the detection and quantification of regioisomeric impurities (also known as positional isomers), which have the same molecular formula but differ in the substitution pattern on the aromatic ring. These isomers can be difficult to separate and require specialized analytical methods.

Research into the analysis of a related raw material, 3-chloro-5-fluorophenol, highlights the importance of dedicated method development. A gas chromatography method was specifically developed to separate all nine possible regioisomer impurities, demonstrating the need for careful column selection and optimization of analytical parameters to ensure purity. Such methods are critical for ensuring the quality of raw materials used in the synthesis of active pharmaceutical ingredients.

Furthermore, for trace-level detection, highly sensitive techniques such as Negative Chemical Ionization Mass Spectrometry (NCI-MS) can be employed. Given the presence of electronegative chlorine and fluorine atoms, this compound is an excellent candidate for NCI-MS, which can provide significantly lower detection limits compared to standard EI-MS. This enhanced sensitivity is valuable for impurity profiling and environmental analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the theoretical investigation of halogenated benzaldehydes. By utilizing functionals such as B3LYP combined with various basis sets, researchers can accurately model the geometric and electronic properties of the molecule. These calculations are fundamental for understanding the interplay between the chloro, fluoro, and aldehyde functional groups and their collective influence on the benzene (B151609) ring. For positional isomers like 2-Chloro-6-fluoro benzaldehyde (B42025), DFT calculations have been successfully employed to determine optimized geometries, vibrational frequencies, and thermodynamic properties, providing a reliable framework for analyzing the 3-Chloro-5-fluoro isomer. researchgate.net

A crucial first step in computational analysis is geometry optimization, a process that seeks the lowest energy conformation of the molecule. mdpi.com For 3-Chloro-5-fluorobenzaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface. The aldehyde group's orientation relative to the ring substituents is of particular interest. DFT calculations for analogous substituted benzaldehydes have shown that planar or near-planar geometries are typically the most stable. nih.gov The final optimized geometry represents a balance between electronic effects (resonance and induction) and steric hindrance, providing the foundational data for all subsequent computational analyses.

Table 1: Representative Calculated Geometrical Parameters for Halogenated Benzaldehydes Note: This table is illustrative, based on typical values from DFT calculations on similar compounds, as specific experimental or calculated data for this compound is not available in the cited literature.

ParameterTypical Calculated Value
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C=O Bond Length~1.21 Å
C-C (Aromatic) Bond Length1.39 - 1.40 Å
C-CHO Bond Length~1.48 Å
OCC Angle~125°
CCC (Aromatic) Angle118° - 121°

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov This analysis not only confirms that the optimized structure is a true energy minimum but also allows for the assignment of specific vibrational modes to the functional groups within the molecule. For substituted benzaldehydes, characteristic frequencies include the C=O stretching of the aldehyde group, C-H stretching and bending modes, aromatic C-C stretching, and the C-Cl and C-F stretching vibrations. nih.gov Theoretical spectra are often scaled to correct for systematic errors in the computational method, and the strong correlation between calculated and experimental spectra for similar molecules validates the accuracy of the DFT approach. researchgate.netnih.gov

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by the arrangement of the chloro, fluoro, and aldehyde substituents on the phenyl ring. A key structural feature is the rotational isomerism of the aldehyde group, leading to two potential planar conformers: O-cis and O-trans. The nomenclature refers to the orientation of the carbonyl oxygen relative to a specific substituent. In the case of 3-substituted benzaldehydes, this typically refers to the relative position of the oxygen and the substituent at the 2- or 6-position. For 3-fluoro- and other halogenated benzaldehydes, both conformers can exist, with the energy difference between them often being small. researchgate.netacs.org Theoretical studies on 2-bromo-5-fluorobenzaldehyde (B45324) have shown that O-trans and O-cis isomers can be identified, with the O-trans form being the more stable, lower-energy conformation. nih.gov It is expected that this compound would also exhibit two planar conformers with a small energy difference, dictated by subtle electronic and steric interactions.

Electronic Properties and Reactivity Prediction

The electronic properties of this compound are governed by the electron-withdrawing nature of the halogen atoms and the aldehyde group. These properties can be quantified using DFT by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including chemical hardness, softness, chemical potential, and the global electrophilicity index. nih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The formulas provided are standard in conceptual DFT.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2The "escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the energy lowering of a system when it accepts electrons.

The concepts of electrophilicity and nucleophilicity are central to understanding the reactivity of this compound. researchgate.net The global electrophilicity index (ω), calculated from HOMO and LUMO energies, provides a quantitative measure of a molecule's ability to act as an electrophile. researchgate.netconicet.gov.ar Due to the strong electron-withdrawing effects of the oxygen, chlorine, and fluorine atoms, the carbonyl carbon of the aldehyde group is significantly electron-deficient. This makes it a prime target for attack by nucleophiles. Conversely, the oxygen atom and the aromatic ring, with its π-electron system, can act as nucleophilic centers. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are organized in a specific three-dimensional arrangement known as the crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions. mdpi.com While a crystal structure for this compound itself is not detailed in the provided sources, a study of the closely related compound 3-chloro-5-fluorosalicylaldehyde provides significant insight. nih.gov The crystal packing in this analogue is dominated by a combination of weak intermolecular forces, including C—H⋯O, C—H⋯F, and F⋯O interactions. nih.gov Furthermore, offset face-to-face π-stacking is observed, where aromatic rings of adjacent molecules are arranged in a parallel but shifted manner. nih.gov These types of weak interactions, particularly those involving fluorine, are known to play a significant role in determining the crystal structures of organic molecules. ed.ac.uk It is highly probable that the crystal packing of this compound is similarly directed by a combination of these weak hydrogen bonds and π-stacking interactions. nih.gov

Hydrogen Bonding

Hydrogen bonds are highly specific directional interactions that play a pivotal role in supramolecular chemistry. In the case of this compound, potential hydrogen bond acceptors include the oxygen atom of the carbonyl group and the fluorine atom, while the aldehyde and aromatic hydrogen atoms could act as donors. Theoretical investigations, such as Density Functional Theory (DFT) calculations, would be instrumental in quantifying the strength and geometry of these potential interactions.

Despite the importance of such interactions, dedicated computational studies on the hydrogen bonding involving this compound are not available in the current body of scientific literature. Research on structurally similar molecules, such as halogenated benzaldehydes, often reveals weak C—H···O or C—H···F intermolecular hydrogen bonds that influence their solid-state structures. However, without specific computational data for this compound, any discussion remains speculative.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the purity and structural integrity of 3-Chloro-5-fluorobenzaldehyde in synthetic workflows?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS to assess purity, comparing retention times with standards.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aldehyde proton at ~10 ppm) and 13C^{13}C-NMR (carbonyl carbon at ~190 ppm).
  • Melting Point Analysis : Compare experimental melting points (38–42°C) with literature values to detect impurities .
  • Elemental Analysis : Verify molecular formula (C7_7H4_4ClFO) and stoichiometry.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer :

  • Substrate Control : Use regioselective halogenation agents (e.g., N-chlorosuccinimide for chlorination, Selectfluor for fluorination) to avoid over-halogenation.
  • Reaction Monitoring : Track intermediates via TLC or in-situ IR spectroscopy.
  • Temperature Modulation : Maintain reaction temperatures below 50°C to prevent aldehyde oxidation to carboxylic acids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Waste Management : Segregate halogenated waste and dispose via certified biohazard waste contractors to comply with environmental regulations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Submit derivatives to the Cambridge Crystallographic Data Centre (CCDC) for structural validation.
  • Electron Density Maps : Analyze substituent effects (e.g., chlorine’s electron-withdrawing impact) on aromatic ring geometry.
  • Comparative Studies : Contrast with analogs like 4-chloro-3-fluorobenzaldehyde (CAS 5527-95-7) to identify meta-substitution trends .

Q. What strategies enable the integration of this compound into pharmacophore design for antimicrobial agents?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the aldehyde group with hydrazones or Schiff bases to enhance bioavailability.
  • Docking Simulations : Model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using software like AutoDock Vina.
  • In Vitro Testing : Screen derivatives against Gram-positive/negative strains, correlating MIC values with substituent electronic profiles .

Q. How should researchers address contradictions in reported reaction yields for this compound derivatization?

  • Methodological Answer :

  • Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent polarity, catalyst loading).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized acids or dimerized species).
  • Data Transparency : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectra and chromatograms .

Q. What advanced derivatization techniques expand the utility of this compound in material science?

  • Methodological Answer :

  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to attach aryl boronic acids, creating π-conjugated systems for organic electronics.
  • Polymer Functionalization : Graft aldehyde groups onto polymer backbones (e.g., polystyrene) via Friedel-Crafts alkylation for sensor applications.
  • Coordination Chemistry : Synthesize Schiff base ligands for transition-metal complexes with catalytic or luminescent properties .

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3-Chloro-5-fluorobenzaldehyde

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